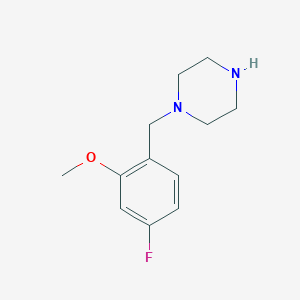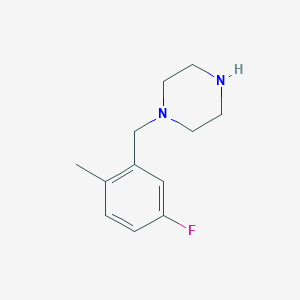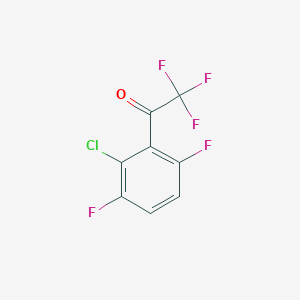
2'-Chloro-3',6',2,2,2-pentafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone is a halogenated aromatic ketone This compound is characterized by the presence of a chloro group and multiple fluoro groups attached to an acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the chlorination and fluorination of acetophenone under controlled conditions. The reaction is usually carried out in the presence of catalysts and specific reagents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The process is optimized to achieve high yields and purity of the final product. Safety measures and environmental considerations are also taken into account during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The ketone group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can produce corresponding alcohols or carboxylic acids.
Applications De Recherche Scientifique
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical interactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but lacks the chloro group.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups but different core structure.
2-Chloro-3-fluoropyridine-6-carboxylic acid: Contains chloro and fluoro groups but different functional groups and core structure.
Uniqueness
2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone is unique due to the combination of chloro and multiple fluoro groups on an acetophenone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H2ClF5O |
|---|---|
Poids moléculaire |
244.54 g/mol |
Nom IUPAC |
1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2H |
Clé InChI |
OVZTZVXAFKOKLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
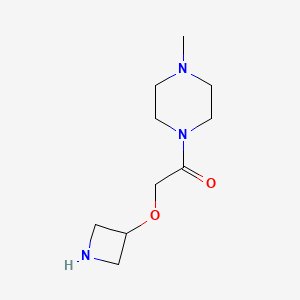
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
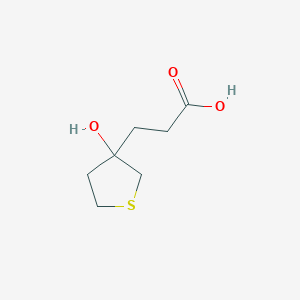
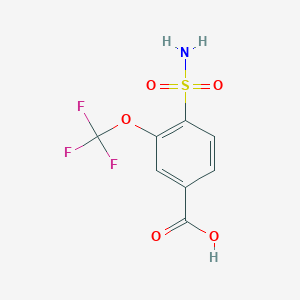


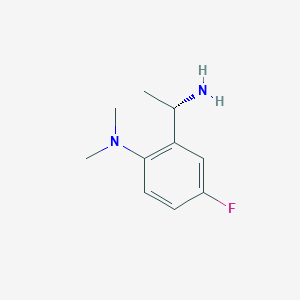
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
